

A Comparative Guide to the ^{13}C NMR Analysis of Substituted Nitrobenzenes

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Compound of Interest

Compound Name: **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^{13}C NMR spectral data for several substituted nitrobenzene compounds, offering insights into the electronic environment of the carbon atoms within these structures. While experimental ^{13}C NMR data for the specific compound **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** is not readily available in public databases, this guide presents data for structurally related compounds to facilitate spectral interpretation and prediction. The methodologies for acquiring such data are also detailed.

Data Presentation: A Comparative Analysis

The chemical shifts in ^{13}C NMR spectroscopy are highly sensitive to the electronic effects of substituents on the benzene ring. The following table summarizes the reported ^{13}C NMR chemical shifts for several nitrobenzene derivatives that share structural motifs with **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene**. These alternatives provide a basis for understanding the influence of fluoro, methoxy, methyl, and nitro groups on the carbon skeleton.

Table 1: ^{13}C NMR Chemical Shift Data for Selected Substituted Nitrobenzenes

Compound Name	Structure	C1 (ppm)	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Other Carbons (ppm)	Solvent	Reference
1-Fluoro-4-nitrobenzen		165.7 (d, J=25 Hz)	126.3 (d, J=9 Hz)	116.8 (d, J=23 Hz)	149.2	116.8 (d, J=23 Hz)	126.3 (d, J=9 Hz)	-	DMS O-d6	-- INVA LID-LINK-[1]
1-Fluoro-2-nitrobenzen		157.9 (d, J=25 Hz)	138.8 (d, J=3 Hz)	125.7 (d, J=20 Hz)	133.5 (d, J=8 Hz)	125.1 (d, J=4 Hz)	118.0 (d, J=22 Hz)	-	DMS O-d6	-- INVA LID-LINK-[2]
2-Methoxy-1-methyl-4-nitrobenzen		129.8	156.9	109.9	145.4	119.5	134.4	CH ₃ : 16.5, OCH ₃ : 56.1	DMS O-d6	-- INVA LID-LINK-[3]
1-Fluoro-2,5-dimethoxy-4-nitrobenzen		150.1 (d, J=25 Hz)	143.2 (d, J=12 Hz)	100.1 (d, J=24 Hz)	140.1	147.2	109.9	2xOC H ₃ : 57.3, Hz: 57.4	CDCl ₃	-- INVA LID-LINK-[4]

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Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) for carbons coupled to fluorine are provided in Hertz (Hz) where available.

Experimental Protocols

The following is a generalized methodology for the acquisition of a standard proton-decoupled ^{13}C NMR spectrum for a small organic molecule like **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene**.

1. Sample Preparation:

- Accurately weigh 10-50 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a clean vial.
- Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard ($\delta = 0.00$ ppm).
- Transfer the resulting solution into a standard 5 mm NMR tube.

2. Instrument Setup and Calibration:

- The experiment is performed on a high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Insert the sample into the NMR probe and ensure it is spinning at a stable rate (typically ~ 20 Hz) to average out magnetic field inhomogeneities.
- Lock the field frequency using the deuterium signal from the solvent.
- Tune and match the ^{13}C probe to the correct frequency to ensure maximum signal sensitivity.

3. Data Acquisition:

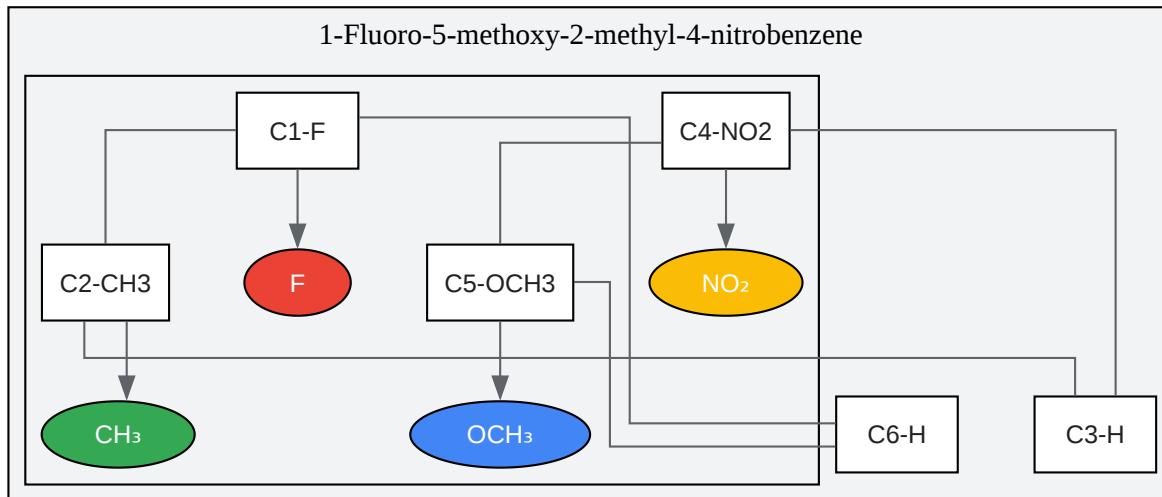
- A standard single-pulse sequence with broadband proton decoupling is typically used. This simplifies the spectrum by collapsing all carbon-proton couplings into singlets.
- Acquisition Parameters:
 - Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0-220 ppm).
 - Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
 - Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
 - Acquisition Time: Typically 1-2 seconds.
 - Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- The accumulated Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
- Apply phase correction to ensure all peaks are in the positive absorptive phase.
- Apply baseline correction to obtain a flat baseline.
- Reference the spectrum by setting the TMS signal to 0.00 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene**, with each unique carbon atom labeled. This represents the logical framework for assigning signals in a theoretical ¹³C NMR spectrum.



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Caption: Molecular structure of **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene**.

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